molecular formula C12H15N3O B1439241 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 1133446-27-1

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B1439241
M. Wt: 217.27 g/mol
InChI Key: BHIFIKZVAPKTLW-UHFFFAOYSA-N
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Description

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one (4-AEPDHP) is a heterocyclic compound that has been studied for its potential in a variety of scientific applications. It is a versatile compound, with unique properties that make it an attractive option for researchers. It has a wide range of uses, from synthesizing other compounds to being used as a drug target. 4-AEPDHP is a valuable compound for scientists, and its uses are only beginning to be explored.

Scientific Research Applications

Amino Triazoles in Organic Synthesis

Amino triazoles, including compounds structurally related to the queried chemical, serve as raw materials in the fine organic synthesis industry, showing utility across a range of applications. These compounds have been used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility in applications hints at the potential for 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to be explored in similar contexts, although specific applications would depend on its unique chemical reactivity and properties (Nazarov et al., 2021).

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone derivatives, such as ABT-963, have been highlighted for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds exhibit high selectivity, improved solubility, and oral anti-inflammatory potency, suggesting a route of investigation for related compounds in seeking novel anti-inflammatory or analgesic agents. The specific pharmacological profile of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one could be explored within this context, particularly in understanding its potential interactions with biological targets like COX-2 (Asif, 2016).

Antioxidant Activity Studies

The critical role of antioxidants in various fields, from food engineering to pharmacy, underscores the potential for compounds like 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to be investigated for antioxidant properties. Analytical methods used in determining antioxidant activity could be applicable to assessing the effectiveness of this compound as an antioxidant, providing insights into its potential health benefits or applications in food preservation (Munteanu & Apetrei, 2021).

properties

IUPAC Name

5-amino-3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-6,10H,2,7,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIFIKZVAPKTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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